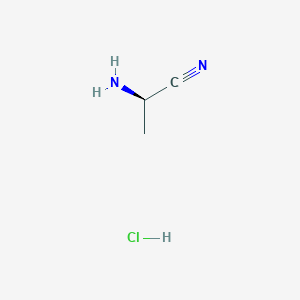

4-Azido-2-bromo-1-fluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis of Novel Compounds

4-Azido-2-bromo-1-fluorobenzene plays a significant role in the synthesis of new chemical compounds. For instance, it is utilized in the synthesis of 1,2,3-triazole derivatives of uracil and thymine, which are explored for their potential inhibitory activity against acidic corrosion of steels (Negrón-Silva et al., 2013).

Catalysis and Synthesis Techniques

The compound is also important in developing methods for catalytic synthesis. A method for the enantioselective synthesis of chiral α-azido and α-amino ketones from racemic α-bromo ketones has been developed, using this compound in a phase-transfer, ion-pair mediated reaction (Gomes & Corey, 2019).

Radiochemistry and Nuclear Medicine

In nuclear medicine, the compound is used in the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene, which is crucial for 18F-arylation reactions in radiochemistry (Ermert et al., 2004).

Photofragment Spectroscopy

This compound is significant in photofragment translational spectroscopy, providing insights into the effects of fluorine atom substitution on the photodissociation mechanisms of bromofluorobenzenes (Gu et al., 2001).

Green Chemistry and Catalytic Reactions

This compound is also vital in green chemistry, specifically in Suzuki-Miyaura C-C coupling reactions for the preparation of fluorinated biphenyl derivatives. Its use in heterogeneous recyclable catalysts demonstrates the potential for more sustainable and reusable alternatives in pharmaceutical and novel material synthesis (Erami et al., 2017).

Educational Applications

In educational settings, it serves as a subject in experiments aimed at teaching chemoselectivity and reaction mechanisms in organic chemistry courses, enhancing understanding of complex chemical concepts (Hein et al., 2015).

Carbonylative Transformations

The compound is used in research on carbonylative transformations of halobenzenes with different nucleophiles, contributing to the synthesis of heterocyclic compounds (Chen et al., 2014).

Mechanism of Action

Target of Action

As a benzene derivative, it is likely to interact with various biological molecules through electrophilic aromatic substitution .

Mode of Action

The mode of action of 4-Azido-2-bromo-1-fluorobenzene involves electrophilic aromatic substitution . The process involves two steps:

properties

IUPAC Name |

4-azido-2-bromo-1-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFN3/c7-5-3-4(10-11-9)1-2-6(5)8/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINUABSPOUCRCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methoxyphenyl)-5-pyridin-2-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2451066.png)

![N-(4-ethylphenyl)-2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2451068.png)

![3-isopropyl-2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2451071.png)

![Methyl2-[[5-cyanoimidazo[2,1-b][1,3]thiazol-6-yl]sulfanyl]benzenecarboxylate](/img/structure/B2451074.png)

![(E)-3-phenyl-N-[4-[[4-[[(E)-3-phenylprop-2-enylidene]amino]phenyl]methyl]phenyl]prop-2-en-1-imine](/img/structure/B2451083.png)